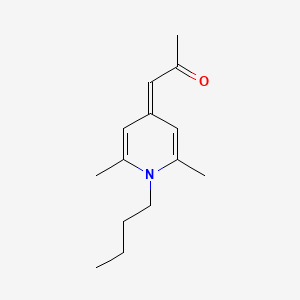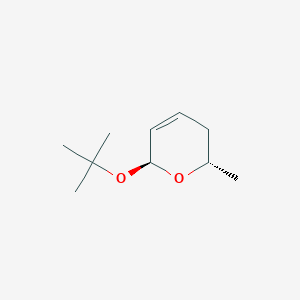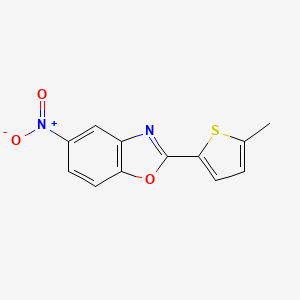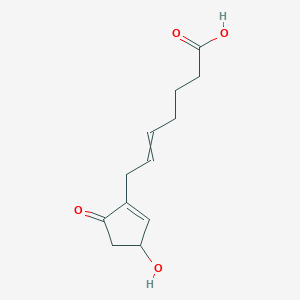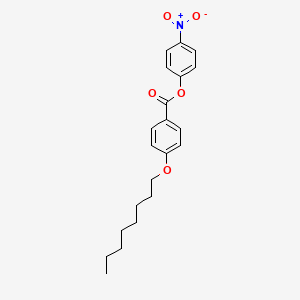
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by the presence of a dioxolane ring fused to a pentanone chain, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of 2-methyl-1,3-dioxolane with pentan-3-one under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as toluene, with the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, ensures high yields and purity of the product. Catalysts like p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one undergoes various chemical reactions, including:
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Acid Catalysts:
p-Toluenesulfonic acid, sulfuric acidMajor Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted dioxolanes
Aplicaciones Científicas De Investigación
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions, allowing selective transformations to occur. The compound can also act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring, used similarly as a protecting group.
Ethylene carbonate: A cyclic carbonate used in the production of polymers and as a solvent.
2-Methyl-1,3-dioxolane: A simpler dioxolane derivative used in organic synthesis.
Uniqueness
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is unique due to its specific structure, which combines the stability of the dioxolane ring with the reactivity of the pentanone chain. This combination makes it a valuable intermediate in various synthetic pathways, offering both protection and reactivity in a single molecule .
Propiedades
Número CAS |
42397-31-9 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-dioxolan-2-yl)pentan-3-one |
InChI |
InChI=1S/C9H16O3/c1-3-8(10)4-5-9(2)11-6-7-12-9/h3-7H2,1-2H3 |
Clave InChI |
SXWUQEQJUMCCLY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCC1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
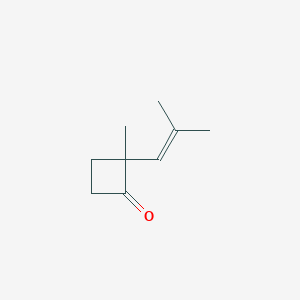
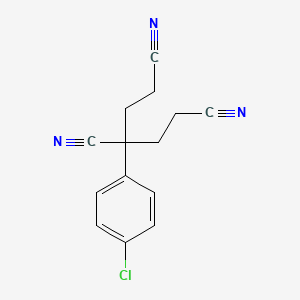


![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
